Heptachloroquinoline
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Overview
Description
Heptachloroquinoline is a highly chlorinated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of seven chlorine atoms attached to the quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptachloroquinoline can be synthesized through the direct chlorination of quinoline. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. Methods such as the use of sulfuryl chloride or phosphorus pentachloride in combination with aluminum trichloride have been explored .
Chemical Reactions Analysis
Types of Reactions: Heptachloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: this compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Partially dechlorinated quinolines from reduction reactions.
- Oxidized quinoline derivatives with additional functional groups.
Scientific Research Applications
Mechanism of Action
Heptachloroquinoline can be compared with other chlorinated quinoline derivatives such as:
- Nonachloroacridine
- Nonachlorophenanthridine
- Nonachloro-7,8-benzoquinoline
Uniqueness: this compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. Its high degree of chlorination makes it particularly useful in applications requiring strong electron-withdrawing groups .
Comparison with Similar Compounds
- Heptachloroisoquinoline
- Hexachloroquinoline
- Pentachloroquinoline
These compounds share similar structural features but differ in the number and position of chlorine atoms, leading to variations in their chemical behavior and applications .
Biological Activity
Heptachloroquinoline, a chlorinated derivative of quinoline, has been the subject of various studies due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with seven chlorine atoms substituted at various positions. This unique structure contributes to its biological properties, including its interaction with biological macromolecules and potential therapeutic applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that compounds within the quinoline family, particularly those with halogen substitutions, can inhibit bacterial growth effectively. For instance, studies have shown that chlorinated quinolines can act as inhibitors of bacterial enzymes, leading to reduced viability of Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Bacillus subtilis | 12 |
2. Anticancer Activity
This compound has shown promise in cancer research. Its mechanism involves the inhibition of DNA synthesis and interaction with topoisomerases, enzymes crucial for DNA replication. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Case Study : A study conducted on human breast cancer cell lines reported a significant decrease in cell viability upon treatment with this compound, with IC50 values indicating potent cytotoxicity at nanomolar concentrations .
3. Antiviral Activity
Recent investigations have explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound's ability to inhibit viral replication was attributed to its interference with viral proteases, essential for viral maturation and replication.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound acts as an inhibitor of various enzymes involved in metabolic pathways, including DNA gyrase and topoisomerases.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : It alters membrane integrity in microbial cells, contributing to its antimicrobial effects.
Research Findings
A comprehensive review of literature reveals that this compound and its analogs are being investigated for their potential therapeutic applications across various fields:
- Antimicrobial Agents : Studies highlight the effectiveness of this compound derivatives against resistant strains of bacteria .
- Cancer Therapeutics : Research indicates a growing interest in the development of this compound-based compounds as novel anticancer drugs .
- Antiviral Research : Investigations into its efficacy against viral infections are ongoing, particularly concerning emerging viruses like SARS-CoV-2 .
Properties
CAS No. |
1084-27-1 |
---|---|
Molecular Formula |
C9Cl7N |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,3,4,5,6,7,8-heptachloroquinoline |
InChI |
InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChI Key |
CMWSJLNFOVKWGA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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